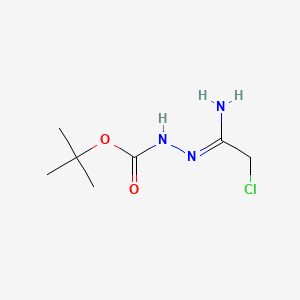
Diethanolamine hexadecyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethanolamine hexadecyl sulfate is an organic compound that combines the properties of diethanolamine and hexadecyl sulfate. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, which is beneficial in formulations requiring emulsification, foaming, or wetting.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethanolamine hexadecyl sulfate can be synthesized through the reaction of diethanolamine with hexadecyl sulfate. The process typically involves the following steps:
Reaction of Diethanolamine with Hexadecyl Sulfate: Diethanolamine is reacted with hexadecyl sulfate in the presence of a suitable solvent, such as water or an organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Purification: The resulting product is purified through techniques such as crystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Diethanolamine hexadecyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield diethanolamine and hexadecyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products Formed:
Oxidation: Sulfonates and other oxidized derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Diethanolamine and hexadecyl alcohol.
Scientific Research Applications
Diethanolamine hexadecyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, such as shampoos and soaps, due to its foaming and emulsifying properties.
Mechanism of Action
The mechanism of action of diethanolamine hexadecyl sulfate is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface between water and oil, forming micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to cell membrane disruption and protein solubilization.
Comparison with Similar Compounds
Diethanolamine Lauryl Sulfate: Similar surfactant properties but with a shorter alkyl chain (lauryl group).
Triethanolamine Lauryl Sulfate: Contains an additional ethanolamine group, providing different solubility and surfactant characteristics.
Sodium Dodecyl Sulfate: A widely used surfactant with a shorter alkyl chain (dodecyl group) and sodium as the counterion.
Uniqueness: Diethanolamine hexadecyl sulfate is unique due to its longer alkyl chain (hexadecyl group), which provides enhanced emulsifying and foaming properties compared to shorter-chain surfactants. This makes it particularly useful in applications requiring strong surfactant action and stability.
Properties
CAS No. |
51541-51-6 |
|---|---|
Molecular Formula |
C16H34O4S.C4H11NO2 C20H45NO6S |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
hexadecyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H34O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H,17,18,19);5-7H,1-4H2 |
InChI Key |
PJDFMXWUFDUYTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)



![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)

![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)




![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)

